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(E)-3-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylic acid
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Overview
Description
2-Propenoic acid, 3-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, (2e)- is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a propenoic acid moiety and a boronic ester group. The presence of the fluorine atom and the boronic ester group imparts distinct chemical properties to the compound, making it valuable in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, (2e)- typically involves a multi-step process. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, (2e)- undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation Reactions: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction Reactions: The propenoic acid moiety can undergo reduction to form the corresponding alcohol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., tetrahydrofuran), inert atmosphere.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of boronic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Propenoic acid, 3-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, (2e)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the development of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, (2e)- involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. In Suzuki-Miyaura coupling reactions, the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst, forming carbon-carbon bonds. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure with a pyridine ring instead of a phenyl ring.
5-Bromo-2-fluorocinnamic acid: Contains a bromine atom instead of a boronic ester group.
2-Propenoic acid, 3-(2-fluorophenyl)-: Lacks the boronic ester group.
Uniqueness
The uniqueness of 2-Propenoic acid, 3-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, (2e)- lies in its combination of a propenoic acid moiety, a fluorine atom, and a boronic ester group. This combination imparts distinct chemical properties, making it highly valuable in various chemical reactions and applications .
Properties
Molecular Formula |
C15H18BFO4 |
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Molecular Weight |
292.11 g/mol |
IUPAC Name |
3-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H18BFO4/c1-14(2)15(3,4)21-16(20-14)11-6-7-12(17)10(9-11)5-8-13(18)19/h5-9H,1-4H3,(H,18,19) |
InChI Key |
KFQQHYOJHKHFFB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C=CC(=O)O |
Origin of Product |
United States |
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